molecular formula C24H21NO3 B5150752 2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione CAS No. 68256-56-4

2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione

Cat. No.: B5150752
CAS No.: 68256-56-4
M. Wt: 371.4 g/mol
InChI Key: VYZGUUJEDSDDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic electronics, dyes, and pharmaceuticals. This particular compound is characterized by the presence of an amino group, a tert-butyl group, and a phenoxy group attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated anthracene compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can have different electronic and optical properties.

Scientific Research Applications

2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also interact with various enzymes and proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-9,10-bis(2-biphenyl)anthracene (TBBPA)
  • 2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA)

Uniqueness

Compared to similar compounds, 2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione has unique structural features that confer distinct electronic and optical properties.

Properties

IUPAC Name

2-amino-1-(4-tert-butylphenoxy)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-24(2,3)14-8-10-15(11-9-14)28-23-19(25)13-12-18-20(23)22(27)17-7-5-4-6-16(17)21(18)26/h4-13H,25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZGUUJEDSDDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385897
Record name 9,10-Anthracenedione, 2-amino-1-[4-(1,1-dimethylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68256-56-4
Record name 9,10-Anthracenedione, 2-amino-1-[4-(1,1-dimethylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.